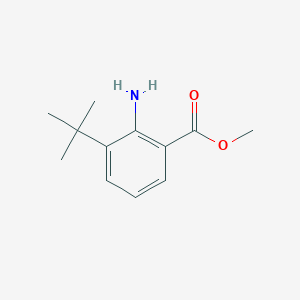

Methyl 2-amino-3-(tert-butyl)benzoate

Description

Methyl 2-amino-3-(tert-butyl)benzoate is an aromatic ester featuring a benzoate backbone substituted with an amino group at the 2-position and a bulky tert-butyl group at the 3-position. The tert-butyl group is a sterically demanding, electron-donating substituent, which may enhance lipophilicity and metabolic stability compared to linear alkyl chains or electron-withdrawing groups . Such substitutions are critical in pharmaceutical and materials science, where steric effects and solubility dictate functionality.

Properties

IUPAC Name |

methyl 2-amino-3-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-7-5-6-8(10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQCDROKTJQEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343059-55-1 | |

| Record name | methyl 2-amino-3-tert-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-3-(tert-butyl)benzoate serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it an essential intermediate in the production of more complex organic molecules.

Key Applications:

- Synthesis of Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical reactions such as oxidation and reduction, leading to the formation of ketones, aldehydes, and amines.

- Production of Specialty Chemicals: The compound is involved in producing specialty chemicals that are used in various industrial applications, including agrochemicals and polymer additives.

Biological Research

In biological contexts, methyl 2-amino-3-(tert-butyl)benzoate has been explored for its interactions with biological systems.

Key Applications:

- Enzyme-Substrate Interactions: The compound can act as a probe in studying enzyme-substrate interactions, which is crucial for understanding metabolic pathways and designing enzyme inhibitors.

- Antitubercular Activity: Recent studies have highlighted its potential as an inhibitor of polyketide synthase (Pks13), a critical enzyme for the survival of Mycobacterium tuberculosis. Compounds derived from similar structures have shown promising antitubercular activity, indicating a potential pathway for developing new tuberculosis treatments .

Industrial Applications

Methyl 2-amino-3-(tert-butyl)benzoate is also significant in industrial contexts.

Key Applications:

- Catalytic Processes: The compound can be used in catalytic processes to produce environmentally friendly chemical products. For instance, methods have been developed to synthesize p-tert-butyl benzoic acid methyl esters using methyl 2-amino-3-(tert-butyl)benzoate as a starting material .

- Environmental Chemistry: Its synthesis methods often focus on reducing waste and improving yield, making it suitable for applications in green chemistry initiatives .

Table 1: Summary of Applications

Case Study: Antitubercular Activity

A study published on inhibitors of the Pks13 enzyme demonstrated that compounds structurally related to methyl 2-amino-3-(tert-butyl)benzoate exhibited significant antitubercular activity. Through high-throughput screening and structure-guided optimization, lead compounds were identified with improved potency against M. tuberculosis (minimum inhibitory concentration < 1 μM) .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The following table summarizes key properties of Methyl 2-amino-3-(tert-butyl)benzoate and its analogs:

*Estimated values based on substituent contributions.

Key Observations:

- Lipophilicity : The tert-butyl group likely increases LogP (~3.0 estimated) relative to the trifluoromethyl analog (LogP 2.65), enhancing membrane permeability but possibly limiting aqueous solubility .

- Electronic Effects: The electron-donating tert-butyl group contrasts with the electron-withdrawing -CF₃ in Methyl 2-amino-3-(trifluoromethyl)benzoate, which may alter the electronic density of the aromatic ring, affecting binding interactions in biological systems .

Biological Activity

Methyl 2-amino-3-(tert-butyl)benzoate is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(tert-butyl)benzoate, with the chemical formula , features a benzoate structure with an amino group and a tert-butyl substituent. This structural configuration may influence its interaction with biological targets, enhancing its activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that compounds related to methyl 2-amino-3-(tert-butyl)benzoate exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid and its esters have shown effectiveness against various bacterial strains, suggesting that methyl 2-amino-3-(tert-butyl)benzoate may share similar properties. Specifically, compounds with similar structures have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

2. Cytotoxic Effects

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that methyl 2-amino-3-(tert-butyl)benzoate may exhibit low cytotoxicity in human cell lines, which is essential for its potential therapeutic applications. For example, related compounds have shown IC50 values greater than 100 μM in HepG2 liver cells, indicating a favorable safety margin .

3. Anti-inflammatory and Analgesic Properties

The compound's structural features suggest potential anti-inflammatory and analgesic activities. Research into similar benzoate derivatives has revealed their capacity to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Screening

In a study focusing on the antimicrobial properties of related benzoate compounds, methyl 2-amino-3-(tert-butyl)benzoate was tested against various pathogens. The results indicated significant activity against E. coli with a minimum inhibitory concentration (MIC) comparable to established antibiotics . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of methyl 2-amino-3-(tert-butyl)benzoate. Modifications to the amino group or the tert-butyl substituent could enhance its potency or selectivity against specific biological targets. Research has shown that substituents at various positions on the aromatic ring can significantly affect both the binding affinity to target proteins and overall biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.